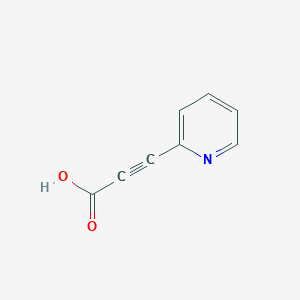

3-(Pyridin-2-yl)propiolic acid

Übersicht

Beschreibung

3-(Pyridin-2-yl)propiolic acid is an organic compound with the molecular formula C8H5NO2. It is characterized by a pyridine ring attached to a propiolic acid moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Pyridin-2-yl)propiolic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethynylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Pyridin-2-yl)propiolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups, such as alcohols or alkanes.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticoagulant Development

One significant application of 3-(Pyridin-2-yl)propiolic acid is its role as an intermediate in the synthesis of anticoagulants. Notably, it is involved in the preparation of dabigatran etexilate, a direct thrombin inhibitor used for preventing blood clots. The synthesis pathway includes the conversion of this compound into various derivatives that exhibit anticoagulant properties, thus highlighting its importance in drug development .

Mechanism of Action

Dabigatran etexilate functions by inhibiting thrombin, preventing fibrin formation and subsequent clotting. This mechanism is crucial for patients at risk of thromboembolic events, making the synthesis of its precursors, including this compound, vital for therapeutic advancements .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a valuable reagent in organic synthesis. It is utilized in regioselective palladium-catalyzed reactions, particularly in carbopalladation and decarboxylative allylic alkynylation processes. These reactions are essential for constructing complex organic molecules and have implications in the development of new materials and pharmaceuticals .

Synthesis Pathways

The compound can be synthesized through various methods, including the reaction of pyridine derivatives with propiolic acid under specific catalytic conditions. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product .

Case Study 1: Synthesis of Anticoagulants

A study detailing the synthesis of dabigatran etexilate from this compound demonstrated an efficient route involving fewer steps and higher yields compared to traditional methods. The researchers reported a yield improvement from previous synthetic routes, emphasizing the compound's utility in pharmaceutical applications .

Case Study 2: Application in Organic Chemistry

In another investigation, researchers employed this compound in a series of copper-catalyzed decarboxylative reactions. The findings indicated that this compound could facilitate the formation of complex molecular architectures, showcasing its versatility as a building block in organic synthesis .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Pharmaceutical Chemistry | Intermediate for dabigatran etexilate synthesis; anticoagulant development |

| Organic Synthesis | Reagent for palladium-catalyzed reactions; enables complex molecule construction |

| Case Studies | - Efficient synthesis pathways for anticoagulants - Utilization in copper-catalyzed reactions |

Wirkmechanismus

The mechanism of action of 3-(Pyridin-2-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the propiolic acid moiety can participate in covalent bonding with active sites. These interactions modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 3-(Pyridin-3-yl)propiolic acid

- 2-(Pyridin-2-yl)propiolic acid

- 3-(Pyridin-4-yl)propiolic acid

Comparison: 3-(Pyridin-2-yl)propiolic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biologische Aktivität

3-(Pyridin-2-yl)propiolic acid, a compound with the molecular formula C₈H₅NO₂, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound features a pyridine ring substituted at the 2-position with a propiolic acid moiety. Its structure is critical for its biological interactions, influencing its solubility, lipophilicity, and overall pharmacological profile.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). The results indicated that at a concentration of 100 µg/mL, the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IFN-γ by up to 60% and 79%, respectively. This suggests a potential role in modulating immune responses and alleviating chronic inflammation .

| Cytokine | Control Level | This compound (100 µg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 100% | 40% | 60% |

| IFN-γ | 100% | 21% | 79% |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It was found to exhibit activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL depending on the specific derivatives tested. The compound's lipophilicity was correlated with its antimicrobial potency, suggesting that structural modifications could enhance its efficacy against pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Gram-positive bacteria | 15.6 - 500 |

| Gram-negative bacteria | Not specified |

3. Neuropharmacological Effects

In neuropharmacology, the compound has shown promise as a modulator of neurotransmitter systems. It interacts with glutamate receptors, which are pivotal in synaptic transmission and plasticity. This interaction positions it as a candidate for further research into neurodegenerative diseases.

Case Studies

Case Study 1: Anti-inflammatory Effects in PBMCs

A study conducted on PBMCs highlighted the compound's ability to significantly inhibit TNF-α production when stimulated with LPS. This finding underscores its potential therapeutic application in conditions characterized by excessive inflammation.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against various microbial strains. The results indicated that modifications to the chemical structure could enhance antimicrobial activity, presenting avenues for developing new antibacterial agents.

Eigenschaften

IUPAC Name |

3-pyridin-2-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVOZXUYYJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.